1-(Chloromethyl)-4-fluoronaphthalene
Overview
Description
1-(Chloromethyl)-4-fluoronaphthalene is a key material for synthesis dye pigment and as a fluorescent brightening agent . It is employed in synthetic resin and medicine .
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-4-fluoronaphthalene involves various reactions. For instance, the IRν max (cm-1) (KBr): 3465, 3380, 3044, 2960, 1751, 1442-1557. 1H NMR (δ ppm; CDCl3): 10.08(1H, s, -OH), 6.98-8.36(m, 10H, CH in aromatic ring), 4.79(s, 2H, -CH2), 4.26 (s, 1H, N-H), 2.27(s, 3H, -CH3) .Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-4-fluoronaphthalene has been studied using FT-IR and FT-Raman spectrum . The optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated with the help of HF and B3LYP (DFT) method using 6-311G(d,p), 6-311++G(d,p) basis sets .Chemical Reactions Analysis
The chemical reactions of 1-(Chloromethyl)-4-fluoronaphthalene involve various processes. For instance, the S N 2 reaction of 2-naphthol/sodium hydroxide with butyl p -toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Chloromethyl)-4-fluoronaphthalene include a molecular formula of C11H9Cl and a molecular weight of 176.64 g/mol .Scientific Research Applications
Electrophilic Fluorination
“1-(Chloromethyl)-4-fluoronaphthalene” serves as a reagent for electrophilic fluorination . This process is crucial for introducing fluorine atoms into organic molecules, which can significantly alter the chemical and physical properties of these compounds. The presence of fluorine can increase the stability and potency of pharmaceuticals, agrochemicals, and other functional materials .
Synthesis of Organofluorine Compounds
This compound is utilized in the synthesis of organofluorine compounds . These compounds are integral to various fields, including medicinal chemistry, where they are used to create more effective drugs with improved metabolic stability and bioavailability .
Selective Oxidizing Agent
In scientific research, “1-(Chloromethyl)-4-fluoronaphthalene” acts as a selective oxidizing agent . It can selectively oxidize specific functional groups in a molecule without affecting others, which is essential for complex organic syntheses .
High Surface Area Polymer Synthesis
The compound is involved in the synthesis of high surface area polymers , such as hyper cross-linked polymers (HCPs). These polymers have a vast range of applications due to their high surface areas, including gas storage, catalysis, and environmental pollution control .
Catalysis
“1-(Chloromethyl)-4-fluoronaphthalene” can be used to create catalysts that facilitate chemical reactions. These catalysts can be designed to be highly selective, efficient, and reusable, which is beneficial for sustainable chemistry practices .
Environmental Applications
Due to its role in synthesizing polymers with high adsorption properties, this compound contributes to environmental applications such as water treatment and pollution remediation . These polymers can remove contaminants from water or air, improving environmental quality .
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-fluoronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCICIRHFWCNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-fluoronaphthalene |
Synthesis routes and methods
Procedure details
Citations
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